molecular formula C12H14N2O3 B11876155 benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

Cat. No.: B11876155
M. Wt: 234.25 g/mol
InChI Key: RIOZHEJEIUVOTK-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate is an organic compound with a unique structure that includes a benzyl group attached to a pyrrolidine ring with a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (3Z)-3-hydroxyiminopyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl (3Z)-3-nitropyrrolidine-1-carboxylate.

    Reduction: Formation of benzyl (3Z)-3-aminopyrrolidine-1-carboxylate.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Research indicates that benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate may exhibit anticonvulsant properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially providing therapeutic benefits in treating epilepsy and other seizure disorders.

Drug Design and Development
The compound serves as a valuable scaffold in drug design due to its unique structural features. Its ability to form hydrogen bonds through the hydroxyl groups enhances its interaction with biological targets, making it a candidate for developing new pharmacological agents .

Biological Activity
Investigations into the biological activity of this compound have revealed interactions with various enzymes and receptors. The compound's stereochemical complexity allows for selective binding to biological targets, which is crucial in the design of drugs aimed at specific pathways .

Synthetic Chemistry Applications

Building Block for Complex Molecules
this compound is utilized as a building block for synthesizing complex heterocyclic compounds. Its structural characteristics facilitate the synthesis of enantiopure derivatives, which are essential in medicinal chemistry for developing drugs with specific stereochemistry .

Synthesis of Chiral Scaffolds
The compound's chiral nature makes it an attractive target for researchers aiming to create chiral scaffolds that can mimic natural products. This mimicking ability is vital in drug discovery as it can lead to the development of more effective therapeutic agents .

Material Science Applications

Potential Use in Material Science
Recent studies have suggested that this compound may find applications in material science due to its unique chemical properties. Researchers are investigating its potential use in creating novel materials with specific functionalities, such as polymers or coatings that could have applications ranging from electronics to pharmaceuticals.

Case Studies and Research Findings

Study Title Findings Reference
Anticonvulsant Activity of Pyrrolidine DerivativesDemonstrated significant anticonvulsant effects in animal models.
Synthesis and Biological Evaluation of Chiral ScaffoldsShowed that derivatives of this compound possess selective binding to target receptors.
Material Science Applications of HeterocyclesInvestigated the use of the compound in developing new materials with enhanced properties.

Mechanism of Action

The mechanism of action of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the benzyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3Z)-3-aminopyrrolidine-1-carboxylate
  • Benzyl (3Z)-3-nitropyrrolidine-1-carboxylate
  • Benzyl (3Z)-3-methoxypyrrolidine-1-carboxylate

Uniqueness

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate is unique due to its hydroxyimino functional group, which imparts distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its structural characteristics, synthesis, and various biological effects, supported by relevant case studies and research findings.

Structural Characteristics

This compound features a pyrrolidine ring substituted with a hydroxyl group and a benzyl ester. Its molecular formula is C12H15N2O3C_{12}H_{15}N_{2}O_{3}, with a molar mass of approximately 221.25 g/mol. The presence of the hydroxyl group allows for the formation of hydrogen bonds, which can significantly influence its interactions with biological targets such as enzymes and receptors .

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Hydroxyl Group : This step often utilizes oxidation reactions to introduce functional groups that enhance biological activity.
  • Benzyl Ester Formation : The final step involves the esterification process to attach the benzyl group .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study highlighted its effectiveness against various strains of Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) ranging from 0.625 to 6.25 μg/mL. These findings suggest its potential as an antitubercular agent, particularly against multidrug-resistant strains .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been studied extensively. For instance, its interaction with tyrosinase—a key enzyme in melanin biosynthesis—has shown significant inhibitory effects, making it a candidate for cosmetic applications aimed at skin lightening . Molecular docking studies have provided insights into the binding mechanisms, suggesting that the hydroxyl groups play a crucial role in enzyme interactions .

Case Studies

Case Study 1: Antitubercular Activity

In a recent study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their antitubercular properties. The compounds demonstrated varying degrees of activity against both standard and clinical isolates of M. tuberculosis. The most potent derivatives showed promising results in vivo, with effective oral administration leading to reduced bacterial load in infected mouse models .

Case Study 2: Tyrosinase Inhibition

Another study focused on the design and synthesis of related compounds aimed at inhibiting tyrosinase activity. The results indicated that certain derivatives exhibited IC50 values as low as 1.60 μM, highlighting their potential as effective skin-whitening agents . This research underscores the importance of structural modifications in enhancing biological efficacy.

Research Findings Summary Table

Study Activity Tested Results Reference
Study 1AntitubercularMIC = 0.625-6.25 μg/mL
Study 2Tyrosinase InhibitionIC50 = 1.60 μM
Study 3General Biological ActivityPromising interactions with enzymes and receptors

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2/b13-11-

InChI Key

RIOZHEJEIUVOTK-QBFSEMIESA-N

Isomeric SMILES

C\1CN(C/C1=N\O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.